molecular formula C10H12N4O2S B2616530 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 871217-43-5

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2616530
CAS No.: 871217-43-5
M. Wt: 252.29
InChI Key: WDMDTVYHJLCXDU-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a molecular formula of C10H12N4O2S. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is widely used in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other pyrimidine and thiazole derivatives.
  • Similar compounds include other thiazole-containing pyrimidines and their derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

6-amino-1-ethyl-5-(2-methyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-3-14-8(11)7(9(15)13-10(14)16)6-4-17-5(2)12-6/h4H,3,11H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDTVYHJLCXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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